molecular formula C16H16ClNO2S B2481944 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034515-16-5

5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide

Cat. No.: B2481944
CAS No.: 2034515-16-5
M. Wt: 321.82
InChI Key: ATRGYDLURHUJNF-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of thromboembolic diseases . Its unique structure, which includes a benzofuran moiety, contributes to its biological activity and makes it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products .

Scientific Research Applications

5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

5-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-10(18-16(19)14-4-5-15(17)21-14)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRGYDLURHUJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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